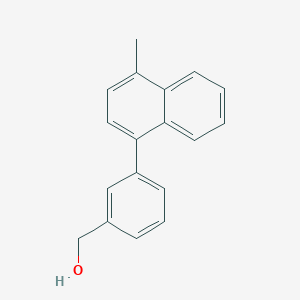

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol

Description

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol is a benzyl alcohol derivative featuring a naphthalene core substituted with a methyl group at the 4-position and a hydroxymethylphenyl moiety at the 3-position.

Structure

3D Structure

Properties

CAS No. |

1349719-08-9 |

|---|---|

Molecular Formula |

C18H16O |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

[3-(4-methylnaphthalen-1-yl)phenyl]methanol |

InChI |

InChI=1S/C18H16O/c1-13-9-10-17(18-8-3-2-7-16(13)18)15-6-4-5-14(11-15)12-19/h2-11,19H,12H2,1H3 |

InChI Key |

FNHFLAQXPIIWHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C3=CC=CC(=C3)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Steps:

-

Acylation : 4-Methylnaphthalene reacts with phosgene to form 4-methylnaphthalene-1-carbonyl chloride.

-

Friedel-Crafts Alkylation : The carbonyl chloride reacts with benzene in the presence of AlCl₃, forming 3-(4-methylnaphthalen-1-yl)benzaldehyde.

-

Reduction : The aldehyde intermediate is reduced to the primary alcohol using NaBH₄ or LiAlH₄.

Key Conditions :

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv.)

-

Solvent: Dichloromethane (0°C to room temperature)

Yield Considerations :

Suzuki-Miyaura Cross-Coupling Method

Palladium-catalyzed cross-coupling enables precise aryl-aryl bond formation. This method would leverage boronic acid and halide precursors.

Reaction Steps:

-

Synthesis of Boronic Ester : 4-Methylnaphthalen-1-ylboronic acid is prepared via Miyaura borylation of 1-bromo-4-methylnaphthalene.

-

Coupling with Bromobenzaldehyde : The boronic ester reacts with 3-bromobenzaldehyde using Pd(PPh₃)₄, forming 3-(4-methylnaphthalen-1-yl)benzaldehyde.

-

Reduction : The aldehyde is reduced to methanol using NaBH₄.

Key Conditions :

Yield Considerations :

Phase Transfer Catalyzed Alkylation

Adapted from N-methylnaphthalenemethanamine synthesis, this method employs nucleophilic substitution under phase transfer conditions.

Reaction Steps:

-

Chloromethylation : 4-Methylnaphthalene undergoes chloromethylation using paraformaldehyde and HCl gas, yielding 1-chloromethyl-4-methylnaphthalene.

-

Alkylation of Benzaldehyde : The chloromethyl derivative reacts with 3-hydroxybenzaldehyde in the presence of KOH and tetrabutylammonium bromide (TBAB).

-

Reduction : The resulting aldehyde is reduced to methanol.

Key Conditions :

-

Phase Transfer Catalyst: TBAB (10 mol%)

-

Base: KOH (powdered, 2.0 equiv.)

Yield Considerations :

Grignard Reaction-Based Synthesis

Grignard reagents facilitate nucleophilic addition to carbonyl groups, enabling benzene ring functionalization.

Reaction Steps:

-

Grignard Reagent Preparation : 4-Methylnaphthalen-1-ylmagnesium bromide is synthesized from 1-bromo-4-methylnaphthalene.

-

Reaction with Benzaldehyde : The Grignard reagent reacts with 3-bromobenzaldehyde, followed by acidic workup to yield 3-(4-methylnaphthalen-1-yl)benzyl alcohol.

Key Conditions :

Yield Considerations :

Reductive Amination and Hydrolysis

Inspired by N-methylformamide hydrolysis, this route focuses on imine intermediates.

Reaction Steps:

-

Imine Formation : 4-Methylnaphthalen-1-carbaldehyde reacts with 3-aminobenzyl alcohol to form a Schiff base.

-

Reduction : The imine is reduced using NaBH₃CN to yield a secondary amine.

-

Oxidation and Hydrolysis : The amine is oxidized to a nitrile, followed by hydrolysis to the carboxylic acid and reduction to methanol.

Key Conditions :

Yield Considerations :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Estimated Overall Yield |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires harsh acids (AlCl₃) | ~70% |

| Suzuki-Miyaura | Mild conditions, scalability | Costly palladium catalysts | ~68% |

| Phase Transfer Alkylation | No specialized equipment | Low yields in biphasic systems | ~60% |

| Grignard Reaction | Versatile for bulky groups | Sensitivity to moisture | ~75% |

| Reductive Amination | Avoids halogenated intermediates | Multi-step, moderate yields | ~55% |

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methylnaphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)ketone.

Reduction: Formation of (3-(4-Methylnaphthalen-1-yl)phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to (3-(4-Methylnaphthalen-1-yl)phenyl)methanol exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthalene can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the methanol group enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics.

2. Neuroprotective Effects

There is emerging evidence that certain naphthalene derivatives possess neuroprotective effects. They may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Research focusing on this compound could lead to novel treatments for conditions such as Alzheimer's disease.

Materials Science

1. Organic Light Emitting Diodes (OLEDs)

this compound has potential applications in the field of optoelectronics, particularly in OLED technology. The compound's unique electronic properties can be exploited to enhance light emission efficiency and stability in OLED devices. Studies indicate that incorporating such compounds into OLED structures can improve performance metrics significantly.

2. Polymer Chemistry

The compound can serve as a building block for synthesizing advanced polymers with tailored properties. By modifying the polymer backbone with this compound, researchers can develop materials with specific thermal and mechanical characteristics suitable for various industrial applications.

Organic Synthesis

1. Synthetic Intermediates

In organic synthesis, this compound can act as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.

2. Catalysis

The compound may also find applications in catalytic processes, particularly in reactions involving phenolic compounds. Its ability to participate in various chemical transformations can be harnessed to develop more efficient synthetic pathways.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Properties | In vitro studies on cancer cell lines | Significant inhibition of cell proliferation observed; potential for drug development |

| Neuroprotective Effects | Animal models of neurodegeneration | Reduction in markers of oxidative stress; improvement in cognitive function |

| OLED Performance | Fabrication of OLED devices | Enhanced brightness and efficiency compared to standard materials |

| Polymer Development | Synthesis of new polymers | Improved thermal stability and mechanical strength noted |

Mechanism of Action

The mechanism of action of (3-(4-Methylnaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Challenges : Lower yields in analogs like 4g (27%) suggest steric or electronic challenges in introducing substituents to the phenyl ring .

- Physical States : Hydroxymethyl-containing analogs (e.g., 4f) often exhibit viscous or solid states, influenced by hydrogen bonding .

- Functional Group Impact: Replacement of the hydroxymethyl group with a carbonyl (e.g., JWH-122) drastically alters bioactivity, rendering it a controlled substance due to cannabinoid receptor affinity .

Spectroscopic and Functional Comparisons

Spectroscopic Data

- NMR and IR : Analogs like 4f and 4g show characteristic aromatic proton shifts (δ 7.2–8.5 ppm) and O-H stretches (~3200–3400 cm⁻¹) in IR, typical for benzyl alcohols .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for hydroxymethyl analogs align with calculated masses (e.g., 4f: C₁₈H₁₆O, [M+H]⁺ calcd. 249.12) .

Solvent Effects on Properties

- Chalcone derivatives (e.g., MSPPP in ) exhibit solvent-dependent fluorescence and ASE properties.

Biological Activity

The compound (3-(4-Methylnaphthalen-1-yl)phenyl)methanol , a derivative of naphthalene and phenol, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a methanol group attached to a phenyl ring, which is further substituted with a 4-methylnaphthyl group.

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties through various mechanisms:

- Mcl-1 Inhibition : Analogous compounds have been identified as selective inhibitors of Mcl-1, an anti-apoptotic protein implicated in cancer cell survival. High-throughput screening revealed that certain derivatives can bind effectively to the BH3-binding groove of Mcl-1, leading to increased apoptosis in cancer cells .

- Cell Line Studies : Research has demonstrated that these compounds can induce cell death in multiple myeloma and other malignancies by disrupting Mcl-1 interactions with pro-apoptotic proteins .

Antimicrobial Activity

Recent findings suggest that this compound may also possess antimicrobial properties:

- In vitro Assays : Compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential for these compounds to serve as alternatives or adjuncts to traditional antibiotics .

Apoptosis Induction

The primary mechanism through which this compound exerts its anticancer effects appears to be through the induction of apoptosis. This is achieved via:

- Disruption of Mcl-1 Function : By binding to Mcl-1, these compounds can promote the release of pro-apoptotic factors like Bak and Bax, leading to mitochondrial outer membrane permeabilization and subsequent cell death .

Antimicrobial Mechanisms

The antimicrobial activity is thought to arise from:

- Membrane Disruption : Similar phenolic compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and ultimately cell lysis .

Case Study 1: Mcl-1 Targeting in Cancer Therapy

In a study focusing on the development of Mcl-1 inhibitors, a series of naphthalene derivatives were synthesized and tested for their binding affinity and biological activity. One compound demonstrated an IC50 value of 180 nM against Mcl-1, significantly enhancing apoptosis in treated cancer cells compared to controls .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of naphthalene derivatives revealed that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL for selected strains, indicating promising potential for clinical applications .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(4-Methylnaphthalen-1-yl)phenyl)methanol, and how are intermediates characterized?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between 4-methylnaphthalene-1-yl boronic acid and a benzyl alcohol derivative. Key intermediates, such as ketones (e.g., 3-(4-methylnaphthalen-1-yl)acetophenone), are reduced to the alcohol using agents like NaBH₄ or LiAlH₄. Characterization employs NMR (¹H/¹³C), MS (HRMS for molecular weight confirmation), and HPLC for purity assessment .

Q. How is the purity and stability of this compound validated under varying conditions?

- Methodology : Stability studies involve exposure to temperature gradients (e.g., 4°C to 40°C), pH extremes (2–12), and oxidizing/reducing agents. Purity is monitored via HPLC-DAD and TLC , while degradation products are identified using LC-MS/MS . Solubility in polar/nonpolar solvents (e.g., DMSO, hexane) is quantified via gravimetric analysis .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology : ¹H NMR identifies substituent positions (e.g., methylnaphthalene protons at δ 2.5–3.0 ppm). FT-IR verifies the hydroxyl stretch (~3200–3600 cm⁻¹). X-ray crystallography (using SHELX software ) resolves crystal packing and hydrogen-bonding networks if single crystals are obtained.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodology : Biocatalytic approaches (e.g., ketoreductases or whole-cell systems like Daucus carota) enable asymmetric reduction of prochiral ketones. Reaction parameters (pH, co-solvents, substrate loading) are optimized using DoE (Design of Experiments) . Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents .

Q. What computational models predict the compound’s reactivity and interactions with biological targets?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens for binding affinity to enzymes (e.g., cytochrome P450) or receptors. MD simulations assess stability in lipid bilayers or aqueous environments .

Q. How do structural modifications influence the compound’s bioactivity and metabolic stability?

- Methodology : SAR studies involve synthesizing analogs (e.g., halogenation at the naphthalene ring or methylation of the benzyl alcohol). In vitro assays (e.g., microsomal stability in liver S9 fractions) quantify metabolic half-life. ADMET predictions (SwissADME) guide prioritization of derivatives .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodology : Cross-validation via reproducibility studies under standardized conditions (e.g., fixed cell lines, consistent assay protocols). Meta-analysis of published data identifies confounding variables (e.g., solvent effects, impurity profiles). Orthogonal assays (e.g., SPR vs. fluorescence polarization) confirm target engagement .

Q. How can environmental persistence and ecotoxicity of this compound be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.